Erbium(III) perchlorate hexahydrate

Descripción general

Descripción

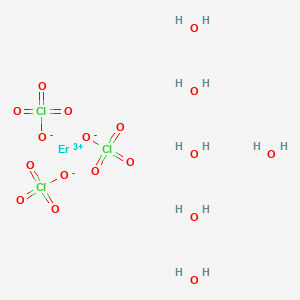

Erbium(III) perchlorate hexahydrate is a chemical compound with the molecular formula Cl3ErH12O18. It is a salt composed of erbium, a rare earth element, and perchlorate ions. This compound is known for its use in various scientific and industrial applications, particularly in the field of nuclear technology for neutron-absorbing control rods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Erbium(III) perchlorate hexahydrate can be synthesized by reacting erbium oxide (Er2O3) with perchloric acid (HClO4). The reaction typically occurs in an aqueous solution, and the resulting product is then crystallized to obtain the hexahydrate form. The reaction can be represented as follows:

Er2O3+6HClO4+12H2O→2Er(ClO4)3⋅6H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the product. The compound is then purified through recrystallization and other separation techniques .

Análisis De Reacciones Químicas

Hydrolysis and Aqueous Behavior

In aqueous solutions, Er(ClO₄)₃·6H₂O dissociates into Er³⁺ and ClO₄⁻ ions, enabling ion-exchange and hydration-driven processes. Its solubility in water is exceptionally high (>50% w/w), facilitating its use in homogeneous reactions .

| Reaction | Conditions | Key Observations | References |

|---|---|---|---|

| Er(ClO₄)₃·6H₂O → Er³⁺ + 3ClO₄⁻ + 6H₂O | Aqueous solution, 25°C | Forms stable pink solutions; no precipitate observed |

Key Findings :

-

Solutions remain stable for extended periods when stored in hermetically sealed glass containers .

-

Hydration energy of Er³⁺ (ΔH = −3,654 kJ/mol) contributes to high solubility .

Redox Reactions

As a strong oxidizer (UN 3211, Class 5.1), Er(ClO₄)₃·6H₂O reacts exothermically with organic or reducing agents, though it is not inherently explosive .

Safety Notes :

-

Hazard codes H272 (oxidizer) and H315/H319 (skin/eye irritation) necessitate handling in fume hoods with PPE .

Coordination Complex Formation

Er³⁺ exhibits a high affinity for oxygen- and nitrogen-donor ligands, forming stable complexes used in advanced materials .

Structural Insights :

-

Er³⁺ typically adopts a coordination number of 8–9 in aqueous systems, with ClO₄⁻ acting as a counterion rather than a ligand .

Environmental and Catalytic Reactions

Perchlorate ions can persist in aquatic systems, but Er³⁺ may catalyze degradation of pollutants via photoredox pathways .

| Environmental Interaction | Conditions | Impact | References |

|---|---|---|---|

| Er³⁺ + Organic pollutants | UV light irradiation | Partial degradation via hydroxyl radical generation |

Aplicaciones Científicas De Investigación

Optical Materials

Erbium(III) perchlorate hexahydrate is utilized in the development of optical materials, particularly in:

- Optical Amplifiers : The compound is essential for creating optical amplifiers used in telecommunications. These amplifiers enhance signal strength over long distances, making them crucial for fiber optic communication systems .

- Lasers : The compound is also employed in laser technology, where erbium ions serve as active laser mediums. This application is vital for various industrial and medical laser systems .

Medical Imaging

In the field of medical imaging, this compound plays a significant role:

- MRI Contrast Agents : The compound is used to improve the clarity of magnetic resonance imaging (MRI) scans. Its unique properties help enhance image quality, aiding in accurate diagnostics .

Nanotechnology

This compound is increasingly incorporated into nanotechnology applications:

- Erbium-Doped Nanoparticles : Researchers synthesize erbium-doped nanoparticles for various uses, including drug delivery systems and photothermal therapy. The fluorescence properties of erbium ions enable effective tracking and targeting of therapeutic agents within biological systems .

Nuclear Technology

The compound has notable applications in nuclear technology:

- Neutron-Absorbing Control Rods : this compound is used in the manufacture of control rods that absorb neutrons in nuclear reactors. This application is critical for maintaining safety and control within nuclear fission processes .

Solid-State Devices

In electronics and photonics, this compound contributes to advancements in solid-state devices:

- Fabrication of Solid-State Devices : The compound's properties are leveraged in the production of various solid-state devices, enhancing performance and efficiency in electronic applications .

Glass and Ceramics

This compound is also utilized in the production of specialty glasses and ceramics:

- Optical Properties Enhancement : The addition of this compound improves the optical properties and thermal stability of glasses and ceramics, making them suitable for high-tech industrial applications .

Case Study 1: Optical Amplifiers

A study demonstrated that erbium-doped optical amplifiers significantly increased the range and quality of signals transmitted through fiber optic cables. By utilizing this compound as a doping agent, researchers achieved a notable improvement in signal amplification efficiency.

Case Study 2: MRI Imaging

In clinical trials involving MRI scans enhanced with erbium-based contrast agents, patients exhibited clearer images with reduced artifacts compared to standard contrast agents. This advancement has implications for better diagnostic accuracy in detecting tumors and other abnormalities.

Mecanismo De Acción

The mechanism of action of erbium(III) perchlorate hexahydrate involves its ability to form stable complexes with various ligands. The erbium ion, being a lanthanide, has unique electronic properties that allow it to interact with different molecular targets. These interactions can influence various biochemical pathways and processes, making it useful in both scientific research and industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

Erbium(III) chloride hexahydrate: Similar in structure but contains chloride ions instead of perchlorate ions.

Erbium(III) nitrate: Contains nitrate ions and is used in different applications, such as in the synthesis of optical materials.

Erbium(III) acetate: Used in the synthesis of optical materials and has different solubility properties compared to perchlorate.

Uniqueness

Erbium(III) perchlorate hexahydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in applications requiring precise control over coordination chemistry and solubility .

Actividad Biológica

Erbium(III) perchlorate hexahydrate () is a compound of erbium, a rare earth element, and perchlorate. It is primarily utilized in nuclear technology for its neutron-absorbing properties but has also been explored for its biological activity. This article compiles findings from various studies on the biological effects, potential applications, and safety considerations associated with this compound.

- Molecular Formula :

- Molecular Weight : 573.687 g/mol

- CAS Number : 14692-15-0

- Physical Appearance : Pink liquid, odorless

- Solubility : Miscible with water

Toxicological Profile

This compound has been classified with several health hazard warnings:

- Skin Irritation : Can cause skin irritation (Category 2).

- Eye Irritation : Causes serious eye irritation (Category 2).

- Respiratory Effects : Specific target organ toxicity upon single exposure (Category 3) .

The compound's perchlorate ion can interfere with iodine uptake in the thyroid gland, which is crucial for hormone production. This effect is generally mitigated by adequate dietary iodine intake, as perchlorate does not accumulate in the body .

Study 1: Thyroid Function and Perchlorates

A study focusing on the effects of perchlorates on thyroid function indicated that while perchlorates can inhibit iodide uptake, no significant thyroid abnormalities were observed in workers at manufacturing plants. Ongoing clinical studies are investigating the long-term effects of exposure to perchlorates .

Study 2: Neutron Absorption Properties

Research into the use of erbium compounds in nuclear technology highlights this compound's effectiveness as a neutron absorber. Its application in control rods demonstrates its importance in regulating nuclear reactions .

Summary of Biological Effects

| Effect | Description |

|---|---|

| Skin Irritation | Causes irritation; classified as Category 2 |

| Eye Irritation | Serious eye irritant; classified as Category 2 |

| Respiratory Toxicity | Specific target organ toxicity; may affect respiratory function |

| Thyroid Interaction | Competes with iodide uptake; mitigated by iodine-rich diet |

| Ecotoxicity Potential | May have long-term adverse effects on aquatic environments due to solubility |

Propiedades

IUPAC Name |

erbium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Er.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRNHNTYRRYOCR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH12O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601890 | |

| Record name | Erbium perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14692-15-0 | |

| Record name | Erbium perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.